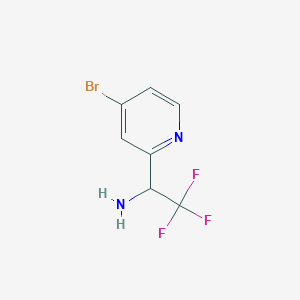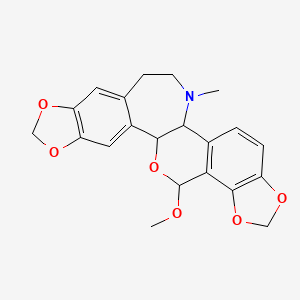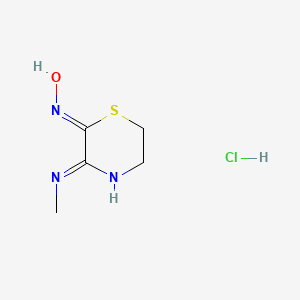![molecular formula C12H22O2SSn2 B15124792 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine: is an organotin compound that features a unique structure incorporating both tin and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the stannylation of a thieno[3,4-b][1,4]dioxine precursor. This process is often carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to replace the trimethylstannyl groups.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a variety of conjugated polymers and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications, including:
Organic Electronics: Used in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of advanced materials with unique electronic and optoelectronic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism by which 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups are highly reactive and can be easily replaced by other substituents, allowing the compound to be incorporated into a wide range of materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
5,5′-Bis(trimethylstannyl)-2,2′-bithiophene: Another organotin compound used in the synthesis of semiconducting polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Similar in structure and used for similar applications in organic electronics.
Uniqueness: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific structural features, which include the incorporation of both tin and sulfur atoms in a fused ring system. This structure imparts distinct electronic properties that make it particularly useful in the development of advanced materials for organic electronics.
Eigenschaften
Molekularformel |
C12H22O2SSn2 |
|---|---|
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
trimethyl-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane |
InChI |
InChI=1S/C6H4O2S.6CH3.2Sn/c1-2-8-6-4-9-3-5(6)7-1;;;;;;;;/h1-2H2;6*1H3;; |
InChI-Schlüssel |
HRPVWNMHZZCQSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C2C(=C(S1)[Sn](C)(C)C)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


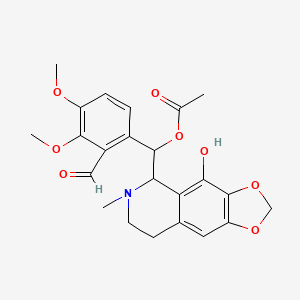

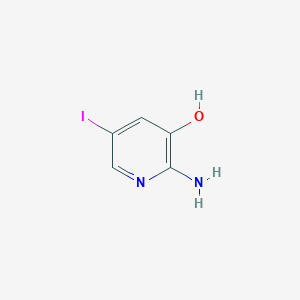


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
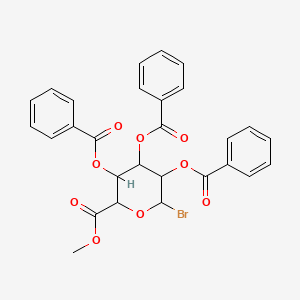

![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
